N-Desmethyltoremifene

Antiestrogen MCF-7 proliferation assay SERM metabolite potency

N-Desmethyltoremifene (NDMT) is the primary circulating toremifene metabolite, reaching steady-state plasma concentrations ~60% higher than the parent drug (2,378.3 vs. 1,493.3 ng/mL). Unlike tamoxifen metabolites, NDMT does not undergo CYP2D6-dependent bioactivation—eliminating CYP2D6 polymorphism confounders in DDI studies. Formed specifically via CYP3A4 (Km=124 µM), NDMT is the definitive probe metabolite for CYP3A4-mediated drug interaction investigations. Procure this reference standard for LC-MS/MS therapeutic drug monitoring, CYP3A4-specific DDI studies, and forensic toxicology confirmation of toremifene exposure. Long half-life (~21 days) enables retrospective detection in anti-doping and postmortem analysis.

Molecular Formula C25H26ClNO
Molecular Weight 391.9 g/mol
CAS No. 110503-61-2
Cat. No. B010505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyltoremifene
CAS110503-61-2
SynonymsN-demethyltoremifene
N-desmethyltoremifene
N-desmethyltoremifene, (E)-isome
Molecular FormulaC25H26ClNO
Molecular Weight391.9 g/mol
Structural Identifiers
SMILESCNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C25H26ClNO/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20/h2-15,27H,16-19H2,1H3/b25-24-
InChIKeyWKJKBQYEFAFHCY-IZHYLOQSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyltoremifene (CAS 110503-61-2): Key Reference Standard for SERM Pharmacokinetic and Metabolite Studies


N-Desmethyltoremifene (N-demethyltoremifene, NDMT) is the primary circulating metabolite of toremifene, a triphenylethylene selective estrogen receptor modulator (SERM) [1]. It is formed via N-demethylation of toremifene, primarily catalyzed by cytochrome P450 3A4 (CYP3A4) in human liver microsomes, with an apparent Km of 124 μM [2]. NDMT reaches steady-state plasma concentrations that exceed those of the parent drug by approximately 60% during chronic dosing (2,378.3 ± 186.5 ng/mL vs. 1,493.3 ± 120.3 ng/mL with 120 mg/day TID dosing) . As a biologically active SERM metabolite, NDMT serves as an essential analytical reference standard for therapeutic drug monitoring, pharmacokinetic studies, and CYP-mediated drug-drug interaction investigations involving toremifene-based therapies [3].

Why N-Desmethyltoremifene Cannot Be Substituted with Toremifene, 4-Hydroxytoremifene, or Tamoxifen Analogs in Quantitative Bioanalytical Workflows


In-class SERM metabolites exhibit distinct pharmacological profiles that preclude simple interchange in analytical and research applications. While N-desmethyltoremifene and its parent compound toremifene both bind estrogen receptors and exert antiestrogenic effects, they differ substantially in ER binding affinity, CYP metabolic pathway dependence, in vivo antitumor potency, and sulfotransferase inhibition capacity [1]. 4-Hydroxytoremifene binds ER with significantly higher affinity than NDMT (approximately 4-fold to 30-fold greater than parent compounds across SERMs) and inhibits MCF-7 growth at lower concentrations [2]. Critically, unlike tamoxifen and its N-desmethyl metabolite which undergo extensive CYP2D6-mediated 4-hydroxylation to form the potent active metabolite endoxifen, NDMT does not appreciably undergo CYP2D6-dependent bioactivation—a fundamental metabolic divergence with direct implications for pharmacogenomic study design and therapeutic drug monitoring assay specificity [3]. Substituting NDMT with toremifene, tamoxifen metabolites, or other SERM analogs in quantitative workflows will yield non-comparable analytical results, misrepresent pharmacokinetic profiles, and invalidate CYP isoform-specific inhibition studies [4].

Quantitative Differentiation Evidence: N-Desmethyltoremifene vs. Comparator Compounds in Validated Assays


MCF-7 Cell Growth Inhibition Potency: N-Desmethyltoremifene vs. Toremifene vs. 4-Hydroxytoremifene

N-desmethyltoremifene exerts an antiestrogenic effect similar to that of toremifene in MCF-7 human breast cancer cells, whereas 4-hydroxytoremifene inhibits MCF-7 growth at concentrations lower than those required for both toremifene and N-desmethyltoremifene [1]. While the parent study did not report discrete IC50 values for NDMT, the rank-order potency hierarchy is clearly established: 4-hydroxytoremifene > toremifene ≈ N-desmethyltoremifene. This contrasts sharply with tamoxifen pharmacology, where N-desmethyltamoxifen itself is a relatively weak antiestrogen and requires CYP2D6-mediated 4-hydroxylation to endoxifen to achieve high potency [2].

Antiestrogen MCF-7 proliferation assay SERM metabolite potency

Estrogen Receptor Binding Affinity: Quantitative Hierarchy Among Toremifene Metabolites

Among toremifene and its metabolites, a clear binding affinity hierarchy to estrogen receptor (ER) subtypes has been established. The 4-hydroxy (4-OH) and 4-hydroxy-N-desmethyl (4-OH-NDM) metabolites of toremifene bind to ER subtypes with 4-fold to 30-fold greater affinity than the parent drug toremifene [1]. N-desmethyltoremifene (lacking the 4-hydroxy group) binds ER with affinity similar to toremifene, positioning it at the lower end of the metabolite affinity spectrum [2]. This structural determinant—the presence or absence of the 4-hydroxyl moiety—is the primary driver of ER binding enhancement across the SERM class, a pattern conserved between toremifene and tamoxifen metabolite series [3].

Estrogen receptor binding SERM pharmacology Receptor affinity

In Vivo Antitumor Efficacy: N-Desmethyltoremifene vs. Toremifene in DMBA-Induced Rat Mammary Carcinoma Model

In the DMBA-induced rat mammary carcinoma model, N-desmethyltoremifene exhibits significantly weaker antitumor efficacy than its parent compound toremifene [1]. This represents a direct head-to-head comparison within the same experimental system. Notably, 4-hydroxytoremifene—despite its superior in vitro ER binding affinity and MCF-7 growth inhibition potency—also demonstrates weak in vivo efficacy against DMBA-induced cancers except at very high doses [1]. The antitumor effect of toremifene in vivo is primarily attributable to unchanged parent drug, though metabolites including NDMT contribute partially to the overall hormonal effects that may support antitumor actions [1].

DMBA-induced mammary carcinoma In vivo antitumor SERM metabolite efficacy

CYP2D6 Metabolic Independence: N-Desmethyltoremifene vs. Tamoxifen Metabolite Pathway Divergence

A fundamental metabolic divergence exists between the toremifene and tamoxifen pathways: unlike tamoxifen and its N-desmethyl metabolite (N-desmethyltamoxifen), which undergo extensive CYP2D6-mediated 4-hydroxylation to form the highly potent endoxifen, toremifene and its N-desmethyl metabolite do not appreciably undergo CYP2D6-dependent bioactivation [1]. Specifically, the 4-OH and 4-OH-NDM metabolites of tamoxifen were observed when parent drug was incubated with CYP2D6 isoenzyme and were significantly inhibited by CYP2D6 inhibitors including paroxetine; in contrast, these 4-hydroxylated metabolites were not formed from toremifene under identical conditions [2]. 4-OH-NDM toremifene concentrations were not measurable at steady state in plasma of subjects taking 80 mg toremifene [1]. Clinical benefit in subjects taking toremifene is therefore unlikely to be subject to allelic variation in CYP2D6 status or affected by coadministration of CYP2D6-inhibiting medications [3].

CYP2D6 pharmacogenomics Drug metabolism SERM bioactivation

Multidrug Resistance Reversal: Doxorubicin Accumulation Enhancement by N-Desmethyltoremifene in ER-Negative MDR Breast Cancer Cells

In estrogen receptor-negative, multidrug-resistant MDA-MB-A1 human breast cancer cells, N-desmethyltoremifene significantly increased doxorubicin accumulation by 42% compared to baseline [1]. This chemosensitization effect was measured alongside other toremifene metabolites: Tore XVIII (deaminocarboxytoremifene) increased accumulation by 114%, and Tore IV (4-hydroxy-N-desmethyltoremifene) increased accumulation by 128% [1]. While NDMT's 42% enhancement is the lowest among the three metabolites tested, it demonstrates measurable MDR-reversal activity distinct from its ER-mediated antiestrogenic effects. Toremifene and its metabolites (including NDMT) are also able to "resensitize" MDA-MB-231-A1 cells to vinblastine and doxorubicin, as reflected in a marked shift of cells to G2/M phase of the cell cycle [2].

Multidrug resistance reversal P-glycoprotein Chemosensitization

Sulfotransferase 2A1 Inhibition: Rank-Order Potency Among Toremifene Metabolites

Inhibition of human sulfotransferase 2A1 (SULT2A1)-catalyzed sulfonation of lithocholic acid (LCA) represents a potential mechanism relevant to SERM-associated hepatobiliary effects. The rank-order of inhibition potency among toremifene and its oxidative metabolites has been determined as: N-desmethyl-4-hydroxytoremifene > 4-hydroxytoremifene > toremifene > N-desmethyltoremifene [1]. Thus, N-desmethyltoremifene exhibits the weakest SULT2A1 inhibitory activity among the toremifene metabolite series. This contrasts with the tamoxifen literature, where tamoxifen itself has been linked to cholestasis development via sulfotransferase inhibition [2].

SULT2A1 Sulfonation inhibition Bile acid metabolism

Definitive Research and Industrial Applications for N-Desmethyltoremifene (CAS 110503-61-2) Based on Validated Evidence


Clinical Pharmacokinetic Studies and Therapeutic Drug Monitoring (TDM) of Toremifene Therapy

As the predominant circulating metabolite achieving plasma concentrations approximately 60% higher than parent toremifene at steady state (2,378.3 ± 186.5 ng/mL vs. 1,493.3 ± 120.3 ng/mL at 120 mg/day TID dosing), NDMT is the essential reference standard for LC-MS/MS method development and validation in clinical pharmacokinetic studies and therapeutic drug monitoring of toremifene-treated breast cancer patients . Procuring NDMT enables accurate quantification of total active SERM exposure and assessment of CYP3A4-mediated drug-drug interactions independent of CYP2D6 polymorphisms [3].

CYP3A4-Mediated Drug-Drug Interaction Studies Without CYP2D6 Confounding

Because toremifene N-demethylation to NDMT is primarily catalyzed by CYP3A4 (apparent Km = 124 μM; inhibited 80%, 89%, and 56% by cyclosporin, triacetyl-oleandomycin, and testosterone, respectively), NDMT serves as the specific probe metabolite for investigating CYP3A4-mediated drug interactions . Unlike tamoxifen metabolite studies which require CYP2D6 genotyping due to the CYP2D6-dependent formation of endoxifen, NDMT-based studies are not confounded by CYP2D6 polymorphisms, as 4-OH-NDM toremifene is not measurable in human plasma at steady state [3]. Researchers studying CYP3A4 inhibition or induction should procure NDMT reference standard for quantitative bioanalysis.

Multidrug Resistance (MDR) Reversal and Chemosensitization Research in ER-Negative Cancer Models

NDMT increases doxorubicin accumulation by 42% in estrogen receptor-negative, multidrug-resistant MDA-MB-A1 breast cancer cells and contributes to resensitization of resistant cells to vinblastine and doxorubicin via cell cycle modulation . While less potent than other toremifene metabolites in MDR reversal (Tore IV: 128% increase; Tore XVIII: 114% increase), NDMT's demonstrated activity in ER-negative models indicates MDR-reversal effects independent of ER antagonism. Researchers investigating non-hormonal chemosensitization mechanisms should procure NDMT as a comparator compound alongside parent toremifene and other metabolites.

Analytical Reference Standard for Metabolite Identification in Forensic and Doping Control Toxicology

NDMT's long terminal half-life (approximately 21 days) and accumulation in plasma at concentrations exceeding parent drug make it a critical reference standard for retrospective detection of toremifene exposure in forensic toxicology and anti-doping analyses . The compound's distinct mass spectrometric fragmentation pattern and chromatographic retention properties—differing from both toremifene and tamoxifen metabolites—enable definitive identification when procured as a certified reference material. Analytical laboratories performing sports drug testing or postmortem toxicology should maintain NDMT reference standards for confirmatory analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethyltoremifene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.